molecular formula C8H6BrNO4 B13911962 3-Bromo-4-methoxy-5-nitrobenzaldehyde

3-Bromo-4-methoxy-5-nitrobenzaldehyde

Cat. No.: B13911962
M. Wt: 260.04 g/mol
InChI Key: VQUNPPHPXRDRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzaldehyde, featuring bromine, methoxy, and nitro functional groups

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-methoxy-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-5-nitrobenzaldehyde is primarily based on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The nitro group can undergo reduction to form amines, which can interact with biological targets. The bromine atom can participate in halogen bonding, influencing molecular interactions .

Comparison with Similar Compounds

    3-Bromo-5-nitrobenzaldehyde: Similar structure but lacks the methoxy group.

    4-Methoxy-3-nitrobenzaldehyde: Similar structure but lacks the bromine atom.

    3-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the nitro group.

Properties

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

3-bromo-4-methoxy-5-nitrobenzaldehyde

InChI

InChI=1S/C8H6BrNO4/c1-14-8-6(9)2-5(4-11)3-7(8)10(12)13/h2-4H,1H3

InChI Key

VQUNPPHPXRDRAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)C=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.